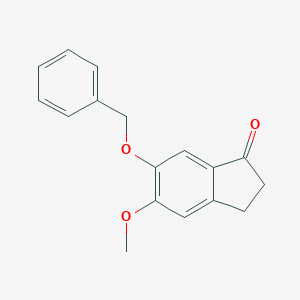

6-Benzyloxy-5-methoxy-1-indanone

Beschreibung

Contextual Significance of Indanone Scaffolds in Organic and Medicinal Chemistry Research

Indanone, a bicyclic molecule consisting of a benzene (B151609) ring fused to a cyclopentanone (B42830) ring, is a core structural motif in numerous natural products and synthetically derived bioactive molecules. rsc.org Its rigid framework provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive scaffold for the design of new therapeutic agents. nih.gov The versatility of the indanone nucleus allows for a wide range of chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery programs. mdpi.comresearchgate.net

The significance of the indanone scaffold is underscored by its presence in clinically approved drugs and numerous drug candidates. rsc.org For instance, donepezil, a drug used for the treatment of Alzheimer's disease, features an indanone core. nih.gov This has spurred considerable interest in exploring indanone derivatives for their potential to modulate various biological targets, including enzymes and receptors associated with neurodegenerative diseases. nih.govresearchgate.net Beyond medicinal applications, indanone derivatives are also employed as intermediates in the synthesis of complex organic molecules and functional materials. rsc.orgguidechem.com

Academic Relevance of Functionalized Indanones

The academic relevance of indanones lies in the strategic introduction of various functional groups onto the core scaffold. mdpi.com These "functionalized indanones" are instrumental in probing biological systems and developing new synthetic methodologies. The type and position of these functional groups can dramatically influence the molecule's physical, chemical, and biological properties.

Key areas of academic research involving functionalized indanones include:

Medicinal Chemistry: The synthesis of indanone derivatives with diverse substituents is a cornerstone of modern drug discovery. nih.govresearchgate.net By systematically altering the functional groups, chemists can optimize a compound's potency, selectivity, and pharmacokinetic profile. For example, the introduction of methoxy (B1213986) and benzyloxy groups, as seen in the title compound, can alter lipophilicity and hydrogen bonding potential, which are critical for receptor binding. Research has explored indanone derivatives as potential anticancer, anti-inflammatory, antiviral, and neuroprotective agents. beilstein-journals.org

Catalysis and Synthesis: Functionalized indanones are not only targets of synthesis but also serve as building blocks for more complex molecular architectures. rsc.orgmdpi.com The development of novel synthetic methods to access functionalized indanones, such as intramolecular Friedel-Crafts reactions, is an active area of research. orgsyn.org These methods often aim for higher efficiency, milder reaction conditions, and greater functional group tolerance. rsc.org

Materials Science: Certain indanone derivatives exhibit interesting photophysical properties, leading to their investigation as components in organic light-emitting diodes (OLEDs) and as fluorescent probes. rsc.org

The ability to strategically place functional groups on the indanone skeleton allows for the fine-tuning of molecular properties, making functionalized indanones a rich area for academic exploration. researchgate.net

Overview of 6-Benzyloxy-5-methoxy-1-indanone as a Research Compound

This compound is a specific example of a functionalized indanone that holds relevance primarily as a research chemical and a synthetic intermediate. Its structure features a benzyloxy group at the 6-position and a methoxy group at the 5-position of the indanone core. These particular functional groups make it a valuable precursor in multi-step synthetic sequences.

The benzyloxy group is a common protecting group for a hydroxyl function. It is relatively stable to a variety of reaction conditions but can be readily cleaved by catalytic hydrogenation to reveal the free phenol. This chemical handle allows for selective reactions at other parts of the molecule. The methoxy group, on the other hand, is generally more robust and influences the electron density of the aromatic ring, which can affect its reactivity in electrophilic aromatic substitution reactions.

While extensive biological activity data for this compound itself is not widely published, its utility is demonstrated in its use for the synthesis of other complex molecules. For instance, it can serve as a building block for compounds with potential therapeutic applications. The strategic placement of the benzyloxy and methoxy groups provides a foundation for creating a variety of derivatives for screening in drug discovery campaigns.

Below is a table summarizing the key properties of this research compound:

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 3199-70-0 |

| Molecular Formula | C17H16O3 |

| Molecular Weight | 268.31 g/mol |

Data sourced from e-biochem.com

In essence, this compound represents a specialized tool within the broader field of indanone chemistry. Its value lies not in its own inherent biological activity, but in its potential to be transformed into other, more complex and potentially bioactive molecules, making it a subject of interest for synthetic and medicinal chemists. The compound is intended for research use only. mybiosource.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methoxy-6-phenylmethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-19-16-9-13-7-8-15(18)14(13)10-17(16)20-11-12-5-3-2-4-6-12/h2-6,9-10H,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFBVGZOBOAYAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCC2=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292161 | |

| Record name | 6-BENZYLOXY-5-METHOXY-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3199-70-0 | |

| Record name | NSC80581 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-BENZYLOXY-5-METHOXY-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Benzyloxy 5 Methoxy 1 Indanone and Analogous Systems

Strategies for Indanone Core Construction Relevant to Functionalized Derivatives

The formation of the indanone skeleton is a critical step in the synthesis of this class of compounds. Various strategies have been developed to construct this bicyclic system, each with its own advantages and substrate scope.

Friedel-Crafts Acylation Approaches with Substituted Precursors

The intramolecular Friedel-Crafts acylation is a cornerstone in the synthesis of 1-indanones. organic-chemistry.orgbeilstein-journals.org This reaction typically involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride. For the synthesis of a specifically substituted indanone like 6-benzyloxy-5-methoxy-1-indanone, the precursor would be 3-(3-benzyloxy-4-methoxyphenyl)propanoic acid or its acyl chloride derivative.

The reaction is promoted by a Lewis acid, such as aluminum chloride (AlCl₃), or a strong Brønsted acid like polyphosphoric acid (PPA) or methanesulfonic acid (MSA). beilstein-journals.orgsigmaaldrich.comresearchgate.net The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, or in the case of a carboxylic acid, facilitates the in situ formation of the acylating species, which then undergoes an electrophilic aromatic substitution onto the electron-rich benzene (B151609) ring to form the five-membered ketone ring. beilstein-journals.orgsigmaaldrich.com The regioselectivity of the cyclization is directed by the activating groups on the aromatic ring. In the case of a 3,4-disubstituted phenyl precursor, cyclization is directed to the position para to the activating methoxy (B1213986) group and ortho to the benzyloxy group.

Recent advancements have focused on developing milder and more environmentally benign conditions. For instance, metal triflates have been used as catalysts in ionic liquids under microwave irradiation, allowing for good yields and catalyst recycling. nih.gov Niobium pentachloride (NbCl₅) has also been shown to be an effective Lewis acid for this transformation, acting as both a reagent to convert the carboxylic acid to the acyl chloride and as a catalyst for the cyclization. nih.gov Furthermore, 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) has been demonstrated to promote intramolecular Friedel-Crafts acylation of arylalkyl acid chlorides without the need for any additional catalyst. d-nb.info

A superacid-promoted one-pot method has also been developed for the synthesis of highly substituted indanones through a dual C-C bond formation between aryl isopropyl ketones and benzaldehydes. rsc.org This approach involves an initial aldol (B89426) condensation followed by an intramolecular Friedel-Crafts alkylation. rsc.org

| Catalyst/Reagent | Precursor Type | Conditions | Key Features |

| AlCl₃, PPA, MSA | 3-Arylpropanoic acid/acyl chloride | Varies (e.g., refluxing solvent) | Classical, widely applicable method. beilstein-journals.orgsigmaaldrich.comresearchgate.net |

| Metal Triflates | 3-Arylpropanoic acid | Microwave, ionic liquid | "Green" approach, catalyst can be recycled. nih.gov |

| NbCl₅ | 3-Arylpropanoic acid | Mild conditions (room temp.) | Acts as both reagent and catalyst. nih.gov |

| HFIP | Arylalkyl acid chloride | No additional catalyst | Operationally simple, clean reaction. d-nb.info |

| Triflic Acid | Aryl isopropyl ketone & benzaldehyde (B42025) | Heating | One-pot synthesis of highly substituted indanones. rsc.org |

Cyclization Reactions for Indanone Ring Formation

Beyond the classical Friedel-Crafts acylation, other cyclization strategies are employed for the synthesis of the indanone ring. nih.gov One notable method is the Nazarov cyclization, which involves the acid-catalyzed conrotatory electrocyclization of a divinyl ketone to a cyclopentenyl cation, which is then trapped to form the indanone. nih.govacs.org For instance, chalcones (1,3-diaryl-2-propen-1-ones) can undergo Nazarov cyclization in the presence of a strong acid like trifluoroacetic acid to yield 3-aryl-1-indanones. nih.govacs.org

Polyphosphoric acid (PPA) is a versatile reagent in organic synthesis and can be used to mediate the one-pot reaction of α,β-unsaturated carboxylic acids with benzene derivatives to form indanones. The regioselectivity of this reaction can be controlled by the P₂O₅ content in the PPA. PPA with a low P₂O₅ content tends to favor the formation of the indanone isomer where the electron-donating group is meta to the carbonyl, while a high P₂O₅ content favors the ortho or para isomer.

Transition-metal-catalyzed ring-closing reactions also provide a powerful means to construct the indanone core. For example, palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides has been used to prepare indanones in good to excellent yields. organic-chemistry.org Rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone (B49325) derivatives is another method to access chiral 3-aryl-1-indanones. organic-chemistry.org

| Cyclization Method | Precursor Type | Catalyst/Reagent | Key Features |

| Nazarov Cyclization | Divinyl ketone (e.g., Chalcone) | Strong acid (e.g., TFA) | Forms 3-aryl-1-indanones. nih.govnih.govacs.org |

| PPA-mediated Cyclization | α,β-Unsaturated carboxylic acid & arene | Polyphosphoric Acid (PPA) | Regioselectivity controlled by P₂O₅ content. |

| Palladium-catalyzed Carbonylative Cyclization | Unsaturated aryl iodide | Palladium catalyst | Good to excellent yields. organic-chemistry.org |

| Rhodium-catalyzed Asymmetric 1,4-Addition | Pinacolborane chalcone derivative | Rhodium catalyst with chiral ligand | Access to chiral indanones. organic-chemistry.org |

Radical Cascade Cyclization of Diazoalkanes for Indanone Skeletons

A more recent and innovative approach to indanone synthesis involves the radical cascade cyclization of diazoalkanes. This methodology utilizes the generation of carbon-centered radicals from diazo compounds, which then undergo a cascade of reactions to form the indanone structure.

In a notable example, a photocatalytic radical cascade cyclization of diazoalkanes has been developed for the synthesis of various carbocycles and heterocycles, including indanones. This reaction is typically carried out under visible light irradiation using a photocatalyst such as Ru(bpy)₃Cl₂·6H₂O. rsc.org The process is believed to proceed through a proton-coupled electron transfer (PCET) mechanism to generate a carbon-centered radical from the diazoalkane. This radical then participates in a cascade cyclization to yield the indanone product. For instance, the reaction of 2-allylbenzaldehyde (B1595089) with ethyl diazoacetate in the presence of a ruthenium photocatalyst and a base like dimethylaniline (Me₂NPh) in a methanol/water solvent mixture yields the corresponding indanone in good yield.

This method offers a mild and green alternative to traditional acid-catalyzed methods and demonstrates the versatility of radical chemistry in constructing complex cyclic systems. The practicality of this strategy has been further highlighted by its successful implementation in a continuous flow setup.

| Reaction Type | Precursors | Catalyst/Conditions | Key Features |

| Photocatalytic Radical Cascade Cyclization | Diazoalkane (e.g., ethyl diazoacetate) and a substituted alkene (e.g., 2-allylbenzaldehyde) | Ru(bpy)₃Cl₂·6H₂O, visible light, base | Mild, green methodology; proceeds via a radical mechanism. |

Annulation Reactions for Fused and Spiro Indanone Frameworks

Annulation reactions involving 1-indanones are powerful strategies for constructing more complex fused and spirocyclic frameworks, which are common motifs in natural products and pharmaceuticals. These reactions utilize the reactivity of the 1-indanone (B140024) core to build additional rings.

For example, 2-arylidene-1-indanones can undergo annulation with compounds like 6-amino-1,3-dimethylpyrimidine in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) to produce polyheterocyclic compounds in excellent yields. This demonstrates the use of the indanone as a building block for fused heterocyclic systems.

Spirocyclic frameworks can also be accessed through annulation reactions. Asymmetric domino annulation of 2-isothiocyanato-1-indanones with 2-hydroxyaryl-substituted α-amido sulfones, using a thiourea-derived tertiary amine organocatalyst, provides an efficient route to fused ring heterocycles with three adjacent stereogenic centers. This highlights the potential for creating stereochemically rich spiro-indanone derivatives.

Selective Introduction and Functionalization of Benzyloxy and Methoxy Moieties

The precise placement of substituents on the indanone ring is crucial for modulating the biological activity and physical properties of the molecule. For a compound like this compound, the regioselective introduction of these functional groups is a key synthetic challenge.

Regioselective Synthesis of Substituted Indanones

The regioselectivity of indanone synthesis is often determined at the stage of the ring-forming reaction, as discussed in the context of Friedel-Crafts and PPA-mediated cyclizations. The directing effects of the substituents on the aromatic precursor are paramount. For the synthesis of this compound, one would start with a precursor already bearing the benzyloxy and methoxy groups at the desired positions on the phenyl ring, such as 3-(3-benzyloxy-4-methoxyphenyl)propanoic acid.

In cases where the desired substitution pattern is not easily accessible through direct cyclization, other strategies can be employed. For example, the use of a directing group can control the regioselectivity of C-H activation and subsequent functionalization. While not directly applied to this compound in the reviewed literature, ruthenium-catalyzed C-H functionalization of indoles using an aldehyde as a directing group demonstrates the principle of achieving high regioselectivity in the synthesis of substituted heterocyclic systems.

The PPA-mediated synthesis of indanones from α,β-unsaturated carboxylic acids and substituted benzenes offers a degree of tunable regioselectivity. As mentioned earlier, by adjusting the P₂O₅ content of the PPA, one can influence the position of cyclization relative to the existing substituents on the aromatic ring. For electron-rich systems, PPA with a low P₂O₅ content generally favors the formation of the indanone isomer with the electron-donating group meta to the carbonyl, whereas a high P₂O₅ content favors the ortho or para isomer. This provides a handle for selectively accessing different regioisomers of substituted indanones.

| Method | Precursor | Key Factor for Regioselectivity | Outcome |

| Intramolecular Friedel-Crafts Acylation | 3-(3-Benzyloxy-4-methoxyphenyl)propanoic acid | Activating effects of benzyloxy and methoxy groups | Directs cyclization to the desired position. |

| PPA-mediated Cyclization | α,β-Unsaturated carboxylic acid & substituted benzene | P₂O₅ content in PPA | Can switch regioselectivity between meta and ortho/para isomers. |

Derivatization from Hydroxylated Indanone Precursors

The synthesis of this compound can be effectively achieved through the derivatization of a hydroxylated indanone precursor. This approach involves the protection of a hydroxyl group as a benzyl (B1604629) ether, a common strategy in multi-step organic synthesis to mask a reactive hydroxyl group during subsequent reactions.

A key precursor for this method is a di-substituted indanone bearing a hydroxyl and a methoxy group, such as 5-hydroxy-6-methoxy-1-indanone (B23315) or 6-hydroxy-5-methoxy-1-indanone. sigmaaldrich.cn The benzylation is typically accomplished by treating the hydroxylated indanone with a benzylating agent in the presence of a base. A standard procedure involves the use of benzyl chloride (BnCl) or benzyl bromide (BnBr) as the benzyl source and a weak base like potassium carbonate (K₂CO₃) to facilitate the reaction. orgsyn.org The reaction is generally carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

This Williamson ether synthesis proceeds as the base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. The phenoxide then attacks the electrophilic benzylic carbon of the benzyl halide in an Sₙ2 reaction, displacing the halide and forming the benzyl ether linkage.

Table 1: Example of Derivatization via Benzylation

| Precursor | Product | Reagents |

|---|

This method is advantageous as it allows for the late-stage introduction of the bulky benzyloxy group, which can influence the molecule's properties and serve as a protecting group that can be removed later via hydrogenolysis if required.

Exploration of Precursors and Starting Materials

For the target compound, a suitable precursor would be 3-(4-benzyloxy-3-methoxyphenyl)propanoic acid . This precursor contains the required aromatic substitution pattern and a three-carbon side chain that can be cyclized to form the five-membered ketone ring of the indanone system. The cyclization is generally promoted by a strong acid catalyst. A mixture of p-toluenesulfonic acid and phosphorus pentoxide (P₂O₅) or a strong Brønsted acid like trifluoromethanesulfonic acid (TFSA) can effectively mediate this transformation. scielo.br

Alternative precursors offer different strategic advantages:

Meldrum's Acid Derivatives : Benzyl Meldrum's acid derivatives can serve as effective precursors. orgsyn.org These compounds can be prepared and subsequently undergo an intramolecular Friedel-Crafts acylation, often catalyzed by metal triflates like scandium(III) triflate (Sc(OTf)₃). nih.gov This route is particularly useful for synthesizing 2-substituted indanones, as the Meldrum's acid moiety facilitates α-alkylation before cyclization. orgsyn.org

Chalcones : Substituted chalcones (1,3-diaryl-2-propen-1-ones) can be converted to 3-aryl-1-indanones through a Nazarov cyclization. beilstein-journals.org For the synthesis of a related structure, 6-methoxy-3-phenyl-1-indanone, a chalcone was cyclized in the presence of trifluoroacetic acid (TFA). nih.govbeilstein-journals.org This method could be adapted using a chalcone with the appropriate benzyloxy-methoxy substitution pattern on the phenyl ring.

Table 2: Key Precursors for Indanone Ring Formation

| Precursor Type | Specific Example (for analogous systems) | Cyclization Method |

|---|---|---|

| 3-Arylpropionic Acid | 3-(3,4-Dimethoxyphenyl)propanoic acid scielo.br | Friedel-Crafts Acylation |

| Meldrum's Acid Derivative | 5-(3,4-Dimethoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione orgsyn.org | Catalytic Friedel-Crafts |

Optimization of Reaction Conditions and Catalytic Systems in Indanone Synthesis

The efficiency and selectivity of indanone synthesis are highly dependent on the reaction conditions and the choice of catalyst. Significant research has focused on optimizing these parameters to achieve high yields and, where applicable, high enantioselectivity. rsc.org

Friedel-Crafts Cyclization: This is the most prevalent method for constructing the indanone core. researchgate.net

Catalysts : A wide array of acidic catalysts can be employed. Traditional Lewis acids such as aluminum chloride (AlCl₃) are effective but can sometimes lead to side reactions. nih.gov Modern alternatives include strong Brønsted acids like trifluoromethanesulfonic acid (TFSA) and polyphosphoric acid (PPA), which often give cleaner reactions and higher yields. researchgate.netbeilstein-journals.org Metal triflates, such as those of scandium (Sc(OTf)₃) or ytterbium (Yb(OTf)₃), are also used as recyclable and milder Lewis acid catalysts, particularly for cyclizing Meldrum's acid derivatives. nih.gov

Solvents : The choice of solvent is critical for reaction success. In the Friedel-Crafts acylation of certain Meldrum's acid derivatives, nitromethane (B149229) was identified as the optimal solvent, providing superior regioselectivity compared to acetonitrile, toluene, or chlorobenzene. orgsyn.org

Transition Metal-Catalyzed Syntheses: Modern organic synthesis has seen the rise of transition metal catalysis for constructing indanone frameworks.

Palladium Catalysis : Palladium-catalyzed cascade reactions, such as a Heck reaction followed by an aldol-type annulation, have been developed for the one-pot synthesis of multisubstituted 1-indanones. liv.ac.uk In these systems, ethylene (B1197577) glycol has been shown to be a highly effective solvent, promoting both the initial olefination and the subsequent cyclization. liv.ac.uk

Rhodium Catalysis : Rhodium complexes are versatile catalysts for various indanone syntheses. They can catalyze the asymmetric intramolecular 1,4-addition of boronic acid derivatives to form chiral 3-aryl-1-indanones with high enantioselectivity, often employing chiral phosphine (B1218219) ligands like MonoPhos. organic-chemistry.org Rhodium catalysts are also used in carbonylative cyclizations of alkynes with arylboroxines to yield indanones.

Microwave-Assisted Synthesis : For certain reactions like the Nazarov cyclization of chalcones, microwave heating has been shown to dramatically reduce reaction times from hours to minutes while maintaining high yields, offering a significant process optimization. nih.govbeilstein-journals.org

Table 3: Catalytic Systems and Conditions for Indanone Synthesis

| Reaction Type | Catalyst System | Key Conditions/Advantages | Source |

|---|---|---|---|

| Friedel-Crafts Acylation | Sc(OTf)₃ | Mild Lewis acid, effective for Meldrum's acid precursors | nih.gov |

| Friedel-Crafts Acylation | P₂O₅ / p-TsOH | Strong dehydrating acid mixture for propanoic acid cyclization | scielo.br |

| Heck-Aldol Cascade | Pd(OAc)₂ / dppp | One-pot synthesis, ethylene glycol as promoting solvent | liv.ac.uk |

| Asymmetric 1,4-Addition | Rhodium / MonoPhos | High enantioselectivity for chiral 3-aryl-1-indanones | organic-chemistry.org |

The optimization of these factors—catalyst, ligand, solvent, and energy source—is paramount in developing efficient, selective, and sustainable synthetic routes to this compound and its structurally related analogs.

Chemical Transformations and Derivatization Strategies for 6 Benzyloxy 5 Methoxy 1 Indanone Derivatives

Electrophilic Aromatic Substitution Reactions on Substituted Indanones

The benzene (B151609) ring of the indanone system is activated towards electrophilic aromatic substitution by the electron-donating methoxy (B1213986) and benzyloxy groups. The position of substitution is directed by these activating groups to the ortho and para positions. In the case of 6-benzyloxy-5-methoxy-1-indanone, the C7 and C4 positions are the most likely sites for electrophilic attack.

Common electrophilic aromatic substitution reactions applicable to activated indanones include nitration, halogenation, and formylation.

Nitration: The introduction of a nitro group onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. For instance, the nitration of 6-methoxy-1-indanone (B23923) can yield both 6-methoxy-5-nitro-1-indanone and 6-methoxy-7-nitro-1-indanone. The specific isomer obtained can be influenced by reaction conditions. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

Halogenation: Bromination of activated indanones can be performed using bromine under either acidic or basic conditions, leading to regioselective substitution. ncats.io For example, bromination of methoxybenzene (anisole) is a rapid reaction that primarily yields the para-bromo isomer, with a smaller amount of the ortho-isomer. libretexts.org

Formylation (Vilsmeier-Haack Reaction): The Vilsmeier-Haack reaction is an effective method for introducing a formyl group (-CHO) onto electron-rich aromatic rings. organic-chemistry.orgijpcbs.comchemistrysteps.com The Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile. ijpcbs.comchemistrysteps.comwikipedia.org This reaction is generally suitable for aromatic compounds bearing electron-donating groups. chemistrysteps.com In the context of chloroindanones, the chlorine substituent has been shown to direct the formylation. researchgate.net

Table 1: Examples of Electrophilic Aromatic Substitution Reactions on Indanone Derivatives

| Reaction | Substrate | Reagents | Product(s) | Reference |

|---|---|---|---|---|

| Nitration | 6-Methoxy-1-indanone | HNO₃, H₂SO₄ | 6-Methoxy-5-nitro-1-indanone, 6-Methoxy-7-nitro-1-indanone | |

| Bromination | 5,6-Disubstituted-indan-1-ones | Br₂ | Regioselective bromo-derivatives | ncats.io |

| Formylation | Electron-rich arenes | DMF, POCl₃ | Formylated arenes | organic-chemistry.orgijpcbs.comchemistrysteps.com |

Reduction and Oxidation Pathways of the Indanone Carbonyl Group

The carbonyl group at the C1 position is a key site for transformations, allowing for both reduction to an alcohol and oxidation to form other cyclic structures.

Reduction: The ketone can be reduced to a secondary alcohol (an indanol) using various reducing agents. Catalytic hydrogenation over a palladium catalyst (Pd/C) with hydrogen gas is a common and efficient method. youtube.comyoutube.com This method is particularly noteworthy as it can also lead to the cleavage of the benzyl (B1604629) ether protecting group (O-debenzylation), yielding the corresponding phenol. youtube.comyoutube.comresearchgate.net This simultaneous reduction and deprotection can be a strategic step in a synthetic sequence.

Oxidation: While less common for simple indanones, the indanone ring can be susceptible to oxidative cleavage or rearrangement under specific conditions. For instance, certain substituted benzyl ethers can be oxidized to a benzoate, which can then be hydrolyzed. organic-chemistry.org

Table 2: Reduction and Deprotection Reactions

| Reaction | Substrate Type | Reagents & Conditions | Transformation | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Benzyl ether | H₂, Pd/C | Cleavage to alcohol and toluene | youtube.comyoutube.com |

| Catalytic Transfer Hydrogenation | Benzyloxycarbonylamino derivatives | Pd/C, cyclohexene | Selective removal of benzyloxycarbonyl group | researchgate.net |

Nucleophilic Substitution Reactions Involving Indanone Moieties

Nucleophilic substitution reactions can occur at various positions on the indanone scaffold, primarily involving the cleavage of ether linkages or reactions at the alpha-carbon to the carbonyl group.

Cleavage of the Benzyl Ether: The benzyloxy group at C6 is a protecting group for the phenol. It can be removed under various conditions. As mentioned, catalytic hydrogenation is a mild and effective method. youtube.comyoutube.com Alternatively, strong acids can cleave benzyl ethers, although this method is limited to substrates that can tolerate acidic conditions. organic-chemistry.org A selective method for cleaving benzyl ethers in the presence of other functional groups involves using a boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂). organic-chemistry.org The removal of nitrobenzyl groups from amides and ethers has also been achieved using aqueous NaOH in methanol. nih.gov

Reactions at the α-Carbon (C2): The protons on the C2 methylene (B1212753) group are acidic due to the adjacent carbonyl group and can be removed by a base to form an enolate. This enolate is a potent nucleophile and can participate in various substitution and addition reactions. For instance, the enolate can be alkylated or acylated to introduce substituents at the C2 position. nih.gov

Table 3: Benzyl Ether Cleavage Methods

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Mild conditions, high yield | youtube.comyoutube.com |

| Acid Cleavage | Strong acids | Limited by substrate acid sensitivity | organic-chemistry.org |

| Lewis Acid Cleavage | BCl₃·SMe₂ | Selective, mild conditions, tolerates various functional groups | organic-chemistry.org |

| Base-Mediated Cleavage (Nitrobenzyl) | aq. NaOH, MeOH | Effective for o- and p-nitrobenzyl groups | nih.gov |

Aldol (B89426) Condensation and Arylidene Formation in Indanone Systems

The active methylene group at C2 readily participates in condensation reactions with aldehydes and ketones, most notably the Knoevenagel and Claisen-Schmidt condensations, which are variants of the aldol condensation. wikipedia.orgmagritek.com

Knoevenagel Condensation: This reaction involves the condensation of an active hydrogen compound (like the indanone) with a carbonyl group, typically an aldehyde or ketone, catalyzed by a weak base such as an amine. wikipedia.org The initial aldol addition product readily undergoes dehydration to form a stable α,β-unsaturated system, known as an arylidene or benzylidene derivative. wikipedia.orgsigmaaldrich.com

Arylidene Derivative Formation: The reaction of 1-indanones with aromatic aldehydes is a common method for synthesizing 2-benzylidene-1-indanone (B110557) derivatives. These reactions, often referred to as Claisen-Schmidt condensations, are typically carried out in the presence of a base like ethanolic sodium hydroxide. Various catalysts, including ionic liquids and zirconium-based catalysts, have been developed to promote these condensations under green and efficient conditions. acs.orgacs.orgresearchgate.net The resulting 2-arylidene-1-indanones are versatile intermediates for the synthesis of more complex heterocyclic and spirocyclic compounds. researchgate.netrsc.org Sequential Knoevenagel condensation followed by cyclization has been developed as an efficient strategy for constructing functionalized indene (B144670) derivatives. acs.orgnih.gov

Table 4: Catalysts and Conditions for Arylidene Indanone Synthesis

| Catalyst/Conditions | Substrates | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Piperidine (B6355638) in organic solvent | Indan-1,3-dione, Aromatic aldehydes | 2-Arylidenindane-1,3-diones | Classic method | acs.orgacs.org |

| 2-Hydroxyethylammonium formate (B1220265) (Ionic Liquid) | Indan-1,3-dione, Aldehydes | 2-Arylidenindane-1,3-diones | Green, solvent-free, room temp. | acs.orgacs.org |

| ZrOCl₂·8H₂O in water | Indan-1,3-dione, Aromatic aldehydes | 2-Arylidene indan-1,3-diones | Water as solvent, efficient | researchgate.net |

| TiCl₄-pyridine | 2-(1-phenylvinyl)benzaldehyde, Malonates | Indene derivatives | High yield for cyclized products | acs.orgnih.gov |

Structure Activity Relationship Sar Studies of 6 Benzyloxy 5 Methoxy 1 Indanone Derivatives

Impact of Substituent Position and Nature on Biological Activity

The placement and chemical nature of substituents on the indanone ring system are critical determinants of the pharmacological profile of its derivatives. Research has consistently shown that even minor alterations to these substituents can lead to significant changes in biological potency and selectivity.

The substitution pattern on the indanone core, specifically at positions 5 and 6, plays a pivotal role. For instance, in the development of cholinesterase inhibitors for potential use in Alzheimer's disease, the presence of methoxy (B1213986) groups at both the C-5 and C-6 positions, as seen in the drug Donepezil, is known to facilitate efficient interaction with the enzyme's peripheral anionic site (PAS). rsc.org However, studies on related indanone derivatives have revealed that a single methoxy group at the C-6 position can establish a beneficial hydrophobic interaction with specific amino acid residues, such as Leu289, leading to enhanced acetylcholinesterase (AChE) inhibition. rsc.org In another study focusing on multi-target compounds for Alzheimer's, the methoxy group at the C-6 position of the indanone ring was found to form a hydrogen bond with the amino acid Asn289, contributing to potent inhibitory activity. nih.gov

The nature of the substituent is as important as its position. When exploring anti-inflammatory agents, replacing the methoxy/benzyloxy groups with hydroxyl groups or other alkoxy groups has been a common strategy. In a series of 2-benzylidene-1-indanone (B110557) derivatives, it was found that substituting the indanone B-ring with 5,6-dimethoxy groups enhanced anti-inflammatory activity. scienceopen.com Conversely, the presence of hydroxyl groups or a single methoxy group at other positions tended to reduce this specific activity. scienceopen.com The effect of different alkoxy groups has also been investigated; increasing the size of a C-4' substituent on the arylidene ring from a methoxy to an ethyl group resulted in a significant decrease in anti-inflammatory properties, suggesting that larger alkoxy groups may not be well-tolerated for this activity. scienceopen.com

The following table summarizes the impact of substituent modifications on the anti-inflammatory activity of select 2-benzylidene-1-indanone derivatives, measured by their ability to inhibit TNF-α and IL-6 production in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound | Substituent on Indanone Ring (B-ring) | Substituent on Arylidene Ring (A-ring) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|---|---|

| 4a | 6-OH | 4'-OCH₃ | 48.60 | 61.61 |

| 4d | 6-OH | 3'-OCH₃, 4'-OH | 83.73 | 69.28 |

| 8d | 5-OCH₃ | 3'-OCH₃, 4'-OH | 48.27 | 40.04 |

| 8f | 5,6-di-OCH₃ | 3'-OCH₃, 4'-OH | 79.29 | 81.41 |

| 8h | 6-OPr | 3'-OCH₃, 4'-OH | 55.36 | 57.74 |

Data sourced from ScienceOpen. scienceopen.com

Role of the Indanone Scaffold Rigidity in Ligand-Target Interactions

The indanone scaffold provides a conformationally restricted framework that is often advantageous for high-affinity binding to biological targets. Arylidene indanones are frequently described as "rigid cousins" of chalcones, which are open-chain α,β-unsaturated ketones. rsc.orgrsc.orgrsc.org This rigidity is a direct consequence of incorporating the α,β-unsaturated ketone system into a cyclic five-membered ring. rsc.org

This structural constraint locks the enone moiety into a specific, planar s-cis conformation. tandfonline.com The planarity of the molecule is crucial as it facilitates the transmission of electronic effects from substituents on the arylidene ring, through the double bond, to the carbonyl group of the indanone core. rsc.org This effective electronic communication influences the molecule's interaction with its target. In contrast, the more flexible chalcones can adopt various conformations, which may not all be optimal for binding, potentially leading to lower affinity or specificity.

The defined and rigid geometry of the indanone scaffold reduces the entropic penalty upon binding to a receptor or enzyme active site. Because the molecule already exists in a conformation that is close to its bound state, less conformational freedom is lost during the binding event, which can contribute to a more favorable change in Gibbs free energy and thus, stronger binding. This principle is evident in the design of inhibitors for enzymes like acetylcholinesterase, where the rigid indanone core of drugs like Donepezil effectively orients the necessary interacting groups within the enzyme's active site. nih.govmdpi.com Molecular docking studies have shown that the indanone core of these derivatives can be well-superimposed with that of Donepezil, allowing for key π-π stacking interactions with aromatic amino acid residues like W286 and F295 in the AChE active site. mdpi.com

Influence of Functionalizations on Pharmacological Profiles

The introduction of additional functional groups, particularly the arylidene moiety at the C-2 position of the indanone ring, is a powerful strategy for modulating the pharmacological profile of these compounds. The condensation of an indanone with a substituted benzaldehyde (B42025) creates a 2-arylidene-1-indanone, which incorporates an α,β-unsaturated ketone system—a well-known pharmacophore. rsc.orgnih.gov

This functionalization has several important consequences:

Creation of a Michael Acceptor: The α,β-unsaturated ketone system can act as a Michael acceptor, allowing it to potentially form covalent bonds with nucleophilic residues, such as cysteine thiols, in target proteins. This mechanism is considered a factor in the cytotoxic properties of some of these derivatives. tandfonline.com

Modulation of Electronic Properties: The nature of the substituent on the arylidene ring (Ring B) significantly influences the molecule's electronic properties and, consequently, its biological activity. For cytotoxic activity, studies have shown that placing substituents with strongly electron-attracting properties on the aryl ring leads to an increase in potency. tandfonline.com Conversely, for anti-inflammatory activity, electron-withdrawing groups on the arylidene ring were found to result in very weak or no activity. scienceopen.com

Expansion of Target Interactions: The arylidene moiety provides an additional aromatic ring that can engage in further interactions (e.g., hydrophobic, π-π stacking) with the biological target, thereby enhancing binding affinity and potentially influencing selectivity. For example, in MAO-B inhibitors, the benzylidene group can engage with Y326, a key residue for selectivity within the enzyme's active site. mdpi.com

The following table presents data on the dual inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) by (E)-2-benzylidene-5-methoxy-1-indanone derivatives, highlighting the influence of the arylidene functionalization.

| Compound | Substituent on Benzylidene Ring | AChE IC₅₀ (nM) | MAO-B IC₅₀ (nM) |

|---|---|---|---|

| E-1g | 4-((Benzyl(methyl)amino)methyl) | 43 | 260 |

| E-1h | 4-((Benzyl(ethyl)amino)methyl) | 39 | 355 |

Data sourced from MDPI. mdpi.com

Elucidation of Key Structural Motifs for Enhanced Activity and Selectivity

Through comprehensive SAR studies, several key structural motifs have been identified as crucial for conferring enhanced biological activity and selectivity to 6-benzyloxy-5-methoxy-1-indanone derivatives and related compounds.

The 5,6-Disubstituted Indanone Core: The presence of two alkoxy groups, such as methoxy or benzyloxy, at the C-5 and C-6 positions of the indanone ring is a recurring motif in potent derivatives, particularly those targeting cholinesterases and those with anti-inflammatory activity. rsc.orgscienceopen.com This substitution pattern appears optimal for establishing productive interactions within the active sites of these targets. For example, 5,6-dimethoxy substitution on the indanone ring was shown to enhance anti-inflammatory activity. scienceopen.com

The Rigid Arylidene-Indanone Scaffold: The fused, planar structure resulting from the introduction of a 2-arylidene group is fundamental. This rigid framework properly orients the various substituents for optimal interaction with the target protein and minimizes the entropic cost of binding, as discussed previously. rsc.orgtandfonline.com This scaffold is essential for activities ranging from cholinesterase inhibition to cytotoxicity. rsc.org

Specific Substitutions on the Arylidene Ring: The "B-ring" of the arylidene moiety is a critical site for modification to fine-tune potency and selectivity. For anti-inflammatory activity, a combination of a 3'-methoxy and a 4'-hydroxy group on the arylidene ring was found to significantly enhance inhibitory activity against both TNF-α and IL-6. scienceopen.com For MAO-B inhibition, a lipophilic 5-methoxyindanone combined with a benzylidene moiety improved inhibitory values. rsc.org

The α,β-Unsaturated Ketone System: This conjugated system, formed by the C-2 exocyclic double bond and the C-1 carbonyl group, is vital. It influences the planarity and electronic distribution of the entire molecule and can act as a reactive center for covalent modification of target enzymes. rsc.orgnih.gov The removal of this enone group has been shown to render related chalcone (B49325) compounds inactive, underscoring its importance. nih.gov

Computational Chemistry and Molecular Modeling of 6 Benzyloxy 5 Methoxy 1 Indanone and Analogues

Molecular Docking Simulations to Predict Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and materials science. In the context of 6-benzyloxy-5-methoxy-1-indanone and its analogues, molecular docking simulations are employed to predict how these molecules might interact with biological targets, such as enzymes or receptors.

While specific docking studies on this compound are not widely published, research on analogous compounds like 5,6-dimethoxy-1-indanone (B192829) (5,6-DMI) provides valuable insights. For instance, molecular docking studies on 5,6-DMI have been conducted to investigate its potential as an anti-Alzheimer's agent. nih.gov These simulations typically involve docking the indanone derivative into the active site of a target protein, such as acetylcholinesterase (AChE) or beta-secretase 1 (BACE1), which are implicated in the progression of Alzheimer's disease.

The results of such simulations provide information on the binding energy, which indicates the affinity of the ligand for the protein, and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For example, in the study of 5,6-DMI, the methoxy (B1213986) groups and the carbonyl group of the indanone core are often found to be key players in forming hydrogen bonds with amino acid residues in the active site of the target protein. nih.gov The benzyloxy group in this compound, being larger than a methoxy group, would be expected to have a significant impact on the binding mode and affinity, potentially occupying a larger portion of the binding pocket and forming additional hydrophobic interactions.

Conformational Analysis and Energetic Considerations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of this compound is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.

Theoretical studies on the analogue 5,6-dimethoxy-1-indanone have utilized methods like Density Functional Theory (DFT) to determine its most stable conformation. nih.gov These calculations can reveal the bond lengths, bond angles, and dihedral angles of the molecule's lowest energy state. For 5,6-DMI, it has been shown that the five-membered ring of the indanone core is nearly planar, and the methoxy groups have specific orientations relative to the aromatic ring. nih.gov

For this compound, the presence of the flexible benzyloxy group adds a layer of complexity to its conformational landscape. The orientation of the benzyl (B1604629) group relative to the indanone core can be described by several dihedral angles. The energetic barrier to rotation around the C-O bond of the benzyloxy group would determine the flexibility of this side chain. It is likely that the molecule exists as a mixture of several low-energy conformers in solution.

Computational methods can be used to calculate the relative energies of these different conformers, providing a Boltzmann distribution of the conformational populations at a given temperature. This information is vital for understanding how the molecule might adapt its shape to fit into a binding site.

Theoretical Predictions of Spectroscopic Parameters and Electronic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be compared with experimental data to confirm the molecular structure. For this compound, theoretical calculations can predict its infrared (IR), Raman, nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Studies on the analogue 5,6-dimethoxy-1-indanone have demonstrated the accuracy of DFT calculations in predicting its vibrational (FTIR and FT-Raman) and electronic (UV-Vis) spectra. nih.gov The calculated vibrational frequencies can be assigned to specific motions of the atoms, such as the stretching of the carbonyl group or the bending of C-H bonds. Similarly, theoretical NMR chemical shifts can be calculated and compared to experimental data to aid in the structural elucidation of the molecule and its derivatives.

The electronic properties of this compound can also be investigated using computational methods. Natural Bond Orbital (NBO) analysis, for example, can provide insights into the charge distribution within the molecule, the hybridization of atoms, and the nature of the chemical bonds. nih.gov This analysis can identify the most electron-rich and electron-poor regions of the molecule, which is crucial for understanding its reactivity. The lone pair electrons on the oxygen atoms of the methoxy and benzyloxy groups, as well as the carbonyl oxygen, are expected to be key sites for electrophilic attack and hydrogen bonding.

The table below presents a hypothetical comparison of predicted spectroscopic data for this compound based on data from its analogue, 5,6-dimethoxy-1-indanone.

| Spectroscopic Parameter | Predicted Value for this compound | Reference Data (5,6-dimethoxy-1-indanone) nih.gov |

| IR (cm⁻¹) | ||

| C=O Stretch | ~1700-1720 | ~1710 |

| C-O-C Stretch (methoxy) | ~1250-1270 | ~1260 |

| C-O-C Stretch (benzyloxy) | ~1230-1250 | N/A |

| ¹H NMR (ppm) | ||

| Methoxy Protons | ~3.9-4.0 | ~3.9 |

| Benzyloxy CH₂ | ~5.1-5.3 | N/A |

| Aromatic Protons | ~6.8-7.5 | ~6.9, 7.2 |

| ¹³C NMR (ppm) | ||

| Carbonyl Carbon | ~200-205 | ~203 |

| Methoxy Carbon | ~56 | ~56 |

| Benzyloxy CH₂ Carbon | ~71 | N/A |

Note: The predicted values are estimations based on the influence of the benzyloxy group in comparison to a methoxy group and are for illustrative purposes.

Applications of Quantum Chemistry in Understanding Reactivity and Interactions

Quantum chemistry provides the fundamental theoretical framework for understanding the reactivity and interactions of molecules. researchgate.netmdpi.com By solving the Schrödinger equation for a molecule, albeit with approximations, we can obtain its wavefunction or electron density, from which all of its chemical properties can be derived.

For this compound, quantum chemical methods like DFT can be used to calculate various reactivity descriptors. These include the energies of the frontier molecular orbitals (the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO), the molecular electrostatic potential (MEP), and various reactivity indices derived from conceptual DFT.

The HOMO-LUMO energy gap is a particularly important descriptor, as it provides an indication of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. The MEP map visually represents the electrostatic potential on the surface of the molecule, highlighting the regions that are electron-rich (negative potential) and electron-poor (positive potential). This is invaluable for predicting how the molecule will interact with other molecules, including electrophiles, nucleophiles, and biological receptors.

In the case of this compound, the MEP would likely show negative potential around the carbonyl oxygen and the oxygen atoms of the methoxy and benzyloxy groups, indicating their susceptibility to electrophilic attack and their ability to act as hydrogen bond acceptors. The aromatic rings would exhibit regions of both positive and negative potential, influencing their stacking interactions with other aromatic systems.

The insights gained from these quantum chemical studies are essential for the rational design of new molecules with desired properties, whether for applications in medicine, materials science, or other areas of chemical research.

Academic Research Applications and Future Perspectives for 6 Benzyloxy 5 Methoxy 1 Indanone

Utility as a Chemical Probe in Biological Research

While direct research on 6-benzyloxy-5-methoxy-1-indanone as a chemical probe is not extensively documented in publicly available literature, the broader family of indanone derivatives has been widely explored for their biological activities. These derivatives have shown potential in targeting a range of biological processes, suggesting that this compound could serve as a valuable starting point for the development of specific chemical probes. The indanone core is a key feature in molecules designed to interact with various biological targets, including enzymes and receptors.

The versatility of the indanone scaffold allows for the introduction of various functional groups, which can be tailored to probe specific biological pathways. For instance, the synthesis of aryl pyrazole-indanone hybrids has yielded compounds with moderate anticancer potential. researchgate.net This highlights the potential of the indanone framework in generating molecules with specific biological effects that can be used to investigate disease mechanisms.

Potential for Scaffold Derivatization in the Design of Novel Research Agents

The true potential of this compound lies in its utility as a scaffold for derivatization. The chemical structure of this compound offers multiple sites for modification, allowing for the systematic exploration of structure-activity relationships (SAR). The benzyloxy and methoxy (B1213986) groups on the aromatic ring, as well as the ketone and adjacent methylene (B1212753) group in the five-membered ring, can all be chemically altered to generate a library of novel compounds.

The indanone framework is a common feature in many natural products and synthetic compounds with diverse therapeutic activities. researchgate.net For example, derivatives of 1-indanone (B140024) have been investigated for their anticancer and anti-inflammatory properties. researchgate.net The synthesis of 2-benzylidene-indanone derivatives has produced promising new entities for the development of anti-inflammatory therapeutics. researchgate.net

A study on the synthesis of novel indan-1-one derivatives based on the structure of donepezil, a drug used for Alzheimer's disease, demonstrated the adaptability of the indanone scaffold. nih.gov In this research, various substituents were introduced, leading to compounds with interesting biological profiles. nih.gov The 1H NMR and 13C NMR data confirmed the successful synthesis and structural integrity of these new derivatives. nih.gov

Table 1: Key Spectroscopic Data for Indanone Derivatives

| Functional Group | 1H NMR Chemical Shift (ppm) | 13C NMR Signal | IR Stretching Band (cm-1) |

| Methoxy Protons | ~3.90 | Expected | Not specified |

| Indanone Methylene Protons | ~4.04-4.06 | Expected | Not specified |

| Aromatic Protons | ~7.20-7.58 | Expected | Not specified |

| Amide Protons | ~10 | Expected | 3194–3417 (N-H) |

| Indanone Carbonyl | Not applicable | Expected | 1664–1749 (C=O) |

| Acetamide Carbonyl | Not applicable | Expected | 1585–1683 (C=O) |

This table is a generalized representation based on data from a study on various indanone derivatives and may not be specific to this compound itself. nih.gov

Integration into Multi-Target-Directed Ligand Design Strategies

The concept of multi-target-directed ligands (MTDLs) is a promising strategy in drug discovery, particularly for complex diseases like Alzheimer's. The indanone scaffold is well-suited for this approach due to its ability to be functionalized to interact with multiple biological targets simultaneously.

In the context of Alzheimer's disease, researchers have designed and synthesized novel indan-1-one derivatives intended to act as multifunctional agents. nih.gov These compounds were evaluated for their ability to inhibit cholinesterase and monoamine oxidase enzymes, as well as to inhibit β-amyloid plaque aggregation and exert antioxidant effects. nih.gov Certain derivatives demonstrated significant activity across these different targets, highlighting the potential of the indanone scaffold in MTDL design. nih.gov The development of such compounds from the indanone core showcases a rational approach to creating therapies that can address the multifaceted nature of neurodegenerative diseases.

Exploration of Deuterated Analogues for Research Tracers

The use of deuterated compounds, where one or more hydrogen atoms are replaced by its heavier isotope deuterium (B1214612), is a valuable technique in pharmaceutical research. Deuteration can alter the metabolic profile of a compound, often leading to a longer half-life, which can be advantageous for both therapeutic and research purposes.

Emerging Areas of Investigation for Indanone Derivatives in Advanced Chemical Research

The versatility of the indanone core extends beyond medicinal chemistry into other areas of advanced chemical research. The indanone structure is a valuable synthetic intermediate for creating a wide range of organic molecules. guidechem.com

Emerging frontiers for indanone derivatives include their application in the development of new anticancer and anti-inflammatory agents. researchgate.netscinito.ai Researchers are exploring facile and environmentally friendly methods for synthesizing indanones, which will likely accelerate their use in various research fields. researchgate.net The unique electronic and structural properties of indanones also make them interesting candidates for investigation in materials science, such as in the synthesis of dyes and photochromic materials. guidechem.com As synthetic methodologies continue to advance, the exploration of indanone derivatives in novel and diverse areas of chemical research is expected to expand.

Q & A

Q. How can cross-coupling reactions modify the benzyloxy group in this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.